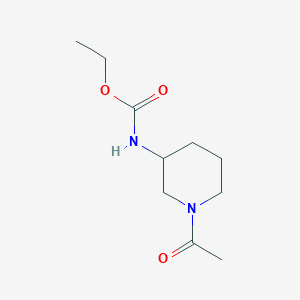![molecular formula C12H13BrN2 B7527397 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile, also known as BPAN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAN is a pyrrolidine derivative that has a unique chemical structure and exhibits interesting biological properties.
科学研究应用
2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has also been investigated for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has been studied for its potential use in the treatment of depression and anxiety disorders.
作用机制
The exact mechanism of action of 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile is not fully understood. However, it is believed that 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile exerts its biological effects by modulating various signaling pathways in the body. 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has been shown to inhibit the activity of certain enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival. 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has also been shown to inhibit the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has also been shown to inhibit the replication of certain viruses and bacteria. In animal studies, 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has been shown to improve cognitive function and reduce neuroinflammation in models of neurodegenerative diseases. Additionally, 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has been shown to reduce anxiety and depression-like behaviors in animal models.
实验室实验的优点和局限性
2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile is also stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile in lab experiments. The exact mechanism of action of 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has not been extensively studied in humans, which limits its potential therapeutic applications.
未来方向
There are several future directions for 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile research. One potential direction is to further investigate its potential use as a neuroprotective agent in neurodegenerative diseases. Additionally, 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile could be studied in combination with other drugs to enhance its therapeutic effects. Further studies are also needed to understand the exact mechanism of action of 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile and to identify its molecular targets. Finally, more studies are needed to investigate the safety and efficacy of 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile in humans, which could lead to its potential use as a therapeutic agent.
合成方法
2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 4-bromobenzaldehyde and pyrrolidine with acetonitrile as a solvent. The reaction is carried out at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile is typically around 60-70%, and the product is characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
属性
IUPAC Name |
2-[2-(4-bromophenyl)pyrrolidin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c13-11-5-3-10(4-6-11)12-2-1-8-15(12)9-7-14/h3-6,12H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJOWWNGIAUOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)




![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527407.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7527413.png)
![1-(2-piperidin-1-ylpyridin-4-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527418.png)